5-Hydroxymethyluracil

DNA repair Base excision repair Glycosylase substrate specificity

5-Hydroxymethyluracil (5hmU) is the definitive oxidized pyrimidine base for oxidative DNA damage research—quantitatively distinct from 8-oxodG as a biomarker. It is the essential substrate for SMUG1 and TDG glycosylase characterization; thymine or uracil cannot substitute. Required for reconstituting high-affinity TF1-DNA complexes in structural biology. Ideal for oligonucleotide synthesis, polymerase fidelity studies, and LC-MS/MS quantification in clinical cohorts. Procure with confidence for reproducible enzymatic assays and biomarker discovery.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 4433-40-3
Cat. No. B014597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyluracil
CAS4433-40-3
Synonyms2,4-Dihydroxy-5-hydroxymethylpyrimidine;  NSC 20901;  α-Hydroxythymine;  5-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione;  5-(Hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione; 
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CO
InChIInChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
InChIKeyJDBGXEHEIRGOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility44 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyluracil (CAS 4433-40-3) in DNA Damage and Epigenetics Research Procurement


5-Hydroxymethyluracil (5hmU) is an oxidized pyrimidine base derived from thymine oxidation at the 5-methyl group or from deamination of 5-hydroxymethylcytosine [1]. It exists endogenously in DNA at a basal level of approximately 0.5 per 10⁶ nucleosides in human somatic tissues [2]. This compound serves as a critical biomarker for oxidative DNA damage and is a substrate for specific DNA glycosylases such as SMUG1 and TDG [3].

Why 5-Hydroxymethyluracil Cannot Be Substituted with Generic Analogs in Research Applications


5-Hydroxymethyluracil exhibits distinct biochemical and biophysical properties compared to its close structural analogs, including thymine, uracil, and other oxidized pyrimidines. Simple substitution with thymine or uracil fails to recapitulate specific DNA-protein interactions, enzymatic processing, and miscoding potential [1]. For instance, the hydroxymethyl group at the C5 position confers unique recognition by DNA-binding proteins and glycosylases, as well as distinct base-pairing behavior that cannot be mimicked by the methyl group of thymine or the unsubstituted uracil [2].

Quantitative Evidence Guide for 5-Hydroxymethyluracil (CAS 4433-40-3) in Research and Industrial Selection


Differential Recognition by DNA Glycosylases: SMUG1 Specificity for 5hmU vs. Uracil

5-Hydroxymethyluracil is a primary substrate for SMUG1 DNA glycosylase, whereas uracil is processed by both UNG and SMUG1. In Smug1 knockout mice, genomic 5hmU levels increased 26-fold compared to wild-type, while uracil levels remained unchanged [1]. This demonstrates that SMUG1 is the predominant enzyme responsible for 5hmU excision, while uracil excision is shared with UNG [2].

DNA repair Base excision repair Glycosylase substrate specificity

DNA-Binding Protein Specificity: TF1 Preferential Binding to 5hmU-Containing DNA vs. Thymine DNA

The bacteriophage SPO1-encoded transcription factor 1 (TF1) exhibits high-affinity binding exclusively to DNA containing 5-hydroxymethyluracil, with a dissociation constant (Kd) of approximately 3 nM for cognate hmU-DNA [1]. Replacement of hmU with thymine abolishes this specific high-affinity binding, as TF1 does not recognize the thymine-containing counterpart [2].

Protein-DNA interactions Bacteriophage biology DNA flexibility

Radiation-Induced DNA Damage Yield: 5hmU vs. 5-Formyluracil

In γ-irradiated isolated DNA, the radiochemical yield of 5-formyluracil (5-ForUra) is 2.1-fold higher than that of 5-hydroxymethyluracil (5-HMUra) under identical conditions [1]. This quantitative difference reflects the distinct oxidation pathways and stabilities of these two thymine-derived lesions.

Ionizing radiation DNA damage quantification Pyrimidine oxidation

Base-Pairing and Miscoding Potential: 5hmU vs. Thymine in Non-Polar Environments

Ab initio quantum chemistry calculations reveal that 5-hydroxymethyluracil can form stable base pairs with both guanine and adenine in non-polar environments, whereas thymine exclusively pairs with adenine under Watson-Crick rules [1]. The stabilization energy of 5hmU mispairs with guanine exceeds that of the canonical adenine-thymine pair in non-polar conditions [2].

DNA replication fidelity Mutagenesis Quantum chemistry

DNA Polymerase Incorporation Efficiency: 5hmU-dNTP vs. Natural dTTP and Modified Cytosine Analogs

In competitive primer extension assays, 5-hydroxymethyl-2′-deoxyuridine triphosphate (5hmU-dNTP) is a good substrate for multiple DNA polymerases, incorporating significant percentages of the modified nucleotide even in the presence of natural dNTPs [1]. Notably, 5hmU-dNTP was not the optimal substrate for SPO1 DNA polymerase, despite this polymerase naturally replicating a 5hmU-rich genome [2].

DNA polymerase substrate specificity Nucleotide incorporation Epigenetic nucleotides

Optimal Research and Industrial Application Scenarios for 5-Hydroxymethyluracil (CAS 4433-40-3)


Oxidative DNA Damage Biomarker Quantification in Clinical and Epidemiological Studies

5-Hydroxymethyluracil serves as a specific urinary and tissue biomarker for oxidative stress-induced DNA damage, distinct from 8-oxodG or other oxidized bases. Studies have demonstrated elevated levels in cardiovascular disease patients and colorectal cancer, supporting its use as a diagnostic or prognostic indicator [1]. Its quantification via LC-MS/MS or GC-MS enables precise assessment of oxidative burden in clinical cohorts [2].

DNA Repair Enzyme Assays and SMUG1 Glycosylase Activity Studies

The compound is an essential substrate for characterizing SMUG1 and TDG DNA glycosylase activities. Its selective accumulation in Smug1-deficient models makes it a definitive probe for assessing SMUG1 function in base excision repair pathways [1]. Researchers utilize synthetic 5hmU-containing oligonucleotides to measure glycosylase kinetics and to screen for inhibitors or modulators of DNA repair [2].

Bacteriophage SPO1 and DNA-Binding Protein Interaction Studies

5-Hydroxymethyluracil is required for studying the sequence-specific DNA-binding properties of the bacteriophage SPO1 protein TF1 and related type II DNA-binding proteins. Replacement of thymine with 5hmU is essential for reconstituting high-affinity TF1-DNA complexes, which are used to investigate DNA flexibility and protein-induced bending [1]. This application is critical for structural biology and biophysical studies of protein-DNA recognition [2].

Synthesis of Modified Oligonucleotides for Epigenetics and DNA Damage Research

The nucleoside and nucleotide derivatives of 5-hydroxymethyluracil are used in solid-phase synthesis of modified DNA oligonucleotides to investigate replication fidelity, polymerase substrate specificity, and the biological consequences of oxidative damage [1]. These synthetic oligonucleotides serve as model substrates for studying miscoding potential and for developing novel sequencing methods to map 5hmU in genomic DNA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxymethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.